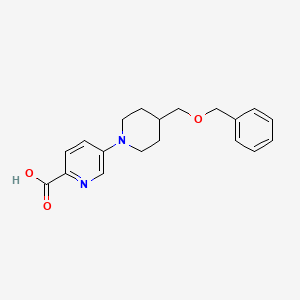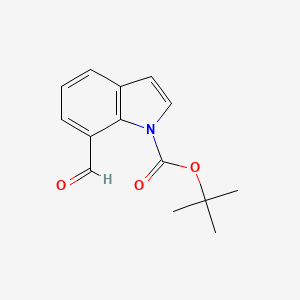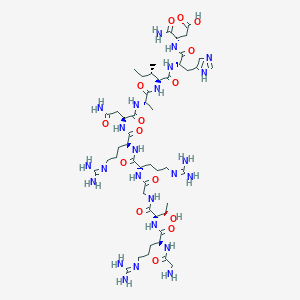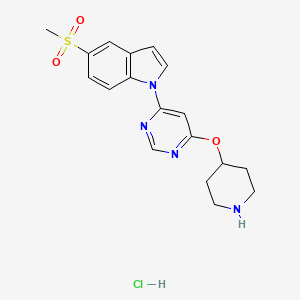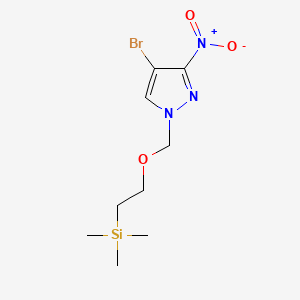
4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound characterized by its bromine, nitro, and trimethylsilyl groups attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromopyrazole and 3-nitro-1H-pyrazole as the core structures.
Trimethylsilyl Group Addition: The trimethylsilyl group is introduced using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Ethyloxymethyl Group Addition: The ethyloxymethyl group is added through a reaction with 2-(trimethylsilyl)ethanol under acidic conditions.
Industrial Production Methods: Industrial production involves scaling up these reactions, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin chloride (SnCl2) in acidic conditions.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Iodides, chlorides.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in material science for the development of advanced materials with specific properties.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, can act as an electrophile, reacting with nucleophilic sites in biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Bromo-3-nitropyrazole: Lacks the trimethylsilyl group.
3-Nitro-1H-pyrazole: Lacks the bromine and trimethylsilyl groups.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the bromine and nitro groups.
Uniqueness: The presence of both bromine and nitro groups on the pyrazole ring, along with the trimethylsilyl group, makes this compound unique
This detailed overview provides a comprehensive understanding of 4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, highlighting its synthesis, reactions, applications, and uniqueness
属性
分子式 |
C9H16BrN3O3Si |
|---|---|
分子量 |
322.23 g/mol |
IUPAC 名称 |
2-[(4-bromo-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)9(11-12)13(14)15/h6H,4-5,7H2,1-3H3 |
InChI 键 |
NEWQECYSLDHEFA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=C(C(=N1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


